![molecular formula C22H26N2O4S B6507594 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 941917-50-6](/img/structure/B6507594.png)
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide
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Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is 414.16132849 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiators for Polymerization
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide: (let’s call it ANN for brevity) and its derivatives have been investigated as photoinitiators for polymerization processes. Specifically:
Photopolymerization: ANN derivatives can serve as one-component free radical photoinitiators. For instance, ANN2 (with a secondary amine substituent) or ANN3 (with a tertiary amine substituent) can initiate free radical polymerization of acrylates under LED irradiation at 405 nm. These systems have shown remarkable efficiency, even surpassing commercial photoinitiators like bisacylphosphine oxide and camphorquinone .
Multi-Component Systems: When combined with various additives (such as iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amines), ANN1–3-based multi-component photoinitiating systems exhibit high efficiency in free radical photopolymerization at different wavelengths (385 nm, 405 nm, 455 nm, and 470 nm). They can even function under low-intensity polychromatic visible light (e.g., from a halogen lamp) with final conversions exceeding 60% .
Cationic Photopolymerization: ANN1–3 derivatives also demonstrate efficiency in cationic photopolymerization of epoxides using diverse LEDs .
3D Printing: The ANN2-based photoinitiating system has potential applications in 3D printing, allowing for the synthesis of interpenetrated polymer networks .
Heterocyclic Chemistry
The dimethylamino group in ANN suggests potential reactivity in heterocyclic chemistry. Researchers might explore their use as building blocks for synthesizing novel heterocyclic compounds .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-24(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-23-29(25,26)17-12-13-21(27-3)22(14-17)28-4/h5-14,20,23H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRYIOXZRWGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide |
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